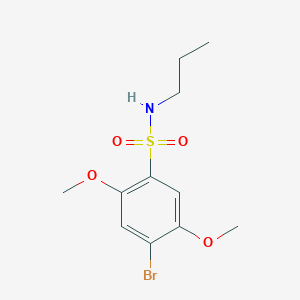
5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling.
Wirkmechanismus
BTK is a crucial kinase that mediates B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the ATP-binding site of BTK, leading to the inhibition of its kinase activity and downstream signaling pathways. This results in the suppression of B-cell activation, proliferation, and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies, as well as inhibit their migration and invasion. It also reduces the production of cytokines and chemokines, which are involved in the inflammatory response and tumor microenvironment. In addition, TAK-659 has been shown to have a favorable safety profile, with minimal toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good oral bioavailability and pharmacokinetics, making it suitable for administration in vivo. However, TAK-659 has limitations in terms of its potency and efficacy, which may limit its clinical application. It also requires further optimization to overcome resistance mechanisms that may develop during treatment.
Zukünftige Richtungen
There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and overcome resistance. Another direction is the exploration of the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions. Finally, the development of novel BTK inhibitors with improved potency and selectivity will be an important area of research in the future.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown significant potential in preclinical models of B-cell malignancies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to optimize its efficacy and overcome resistance mechanisms, and to explore its potential in other diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 3-methylpyridin-2-amine to form the intermediate, which is then reacted with tert-butylamine to yield the final product. The purity of TAK-659 can be achieved through crystallization or HPLC purification.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has shown promising results in inhibiting BTK activity and suppressing tumor growth in these models. In addition, TAK-659 has been shown to enhance the efficacy of other anticancer agents, such as venetoclax, in CLL cells.
Eigenschaften
Molekularformel |
C17H22N2O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-12-7-6-10-18-16(12)19-23(20,21)15-11-13(17(2,3)4)8-9-14(15)22-5/h6-11H,1-5H3,(H,18,19) |
InChI-Schlüssel |
QTQHSRCXKRSCEI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Kanonische SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)






